molecular formula C18H16NO4- B12363608 (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B12363608
M. Wt: 310.3 g/mol
InChI Key: YWVQGUBCAUFBCP-MRXNPFEDSA-M
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Description

(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its tetrahydroisoquinoline core, which is a common structural motif in many natural products and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as benzylamine and diethyl oxalate.

    Cyclization: The key step involves the cyclization of the intermediate to form the tetrahydroisoquinoline ring system.

    Protection and Functionalization: The amino group is protected using a carbobenzoxy (Cbz) group, and the carboxylic acid functionality is introduced through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group to alcohols.

    Substitution: Nucleophilic substitution reactions at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the tetrahydroisoquinoline core, which can be further functionalized for specific applications.

Scientific Research Applications

(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

(3R)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the carbobenzoxy protecting group, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H16NO4-

Molecular Weight

310.3 g/mol

IUPAC Name

(3R)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/p-1/t16-/m1/s1

InChI Key

YWVQGUBCAUFBCP-MRXNPFEDSA-M

Isomeric SMILES

C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)[O-]

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)[O-]

Origin of Product

United States

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